Dermaseptin-6
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWSTIKQKGKEAAIAAAKAAGQAVLNSASEAL |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Dermaseptin 6
Primary Structure Analysis of Dermaseptin-6
This compound, isolated from the Brownbelly leaf frog (Phyllomedusa tarsius), is a 28-amino acid peptide. uniprot.org Its specific sequence of amino acids, known as the primary structure, dictates its fundamental chemical properties and higher-order folding. uniprot.org The sequence reveals a composition rich in both hydrophobic and cationic residues, a common feature among dermaseptins. nih.govpeerj.com The molecular weight of this compound is approximately 2780 Da. uniprot.org
Table 1: Primary Structure and Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Source Organism | Phyllomedusa tarsius | uniprot.org |
| Amino Acid Sequence | ALWKNMLKGAAKAAVKAALTAVKNALNQ | uniprot.orgresearchgate.net |
| Number of Residues | 28 | uniprot.org |
| Molecular Mass (Da) | 2780 | uniprot.org |
Secondary Structure Elucidation and α-Helical Propensity
In aqueous solutions, dermaseptins, including this compound, typically exist in a disordered or random coil conformation. nih.govnih.gov However, a defining characteristic of this peptide family is its ability to undergo a significant conformational change upon encountering a nonpolar or membrane-like environment. nih.govmdpi.com This transition from a random coil to a well-defined α-helical structure is crucial for its biological activity. researchgate.net
Circular dichroism (CD) spectroscopy studies on various dermaseptins consistently demonstrate this coil-to-helix transition. peerj.comnih.gov While specific CD data for this compound is not widely published, its high sequence homology to other characterized dermaseptins strongly suggests it shares this α-helical propensity. nih.govnih.gov In hydrophobic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, dermaseptins can achieve high helical content, sometimes up to 80%. medchemexpress.comglpbio.com This induced helical structure is critical for the peptide's interaction with and disruption of microbial cell membranes. researchgate.net
Hydrophobicity and Amphipathicity Profiling of this compound
The primary sequence of this compound contains a significant number of hydrophobic (nonpolar) amino acids, such as Alanine (A), Leucine (L), and Valine (V), as well as hydrophilic (polar) residues, including the cationic Lysine (B10760008) (K) and the polar Asparagine (N) and Glutamine (Q). When folded into an α-helix, these residues are spatially segregated, creating a distinct amphipathic structure. nih.govpeerj.com
This amphipathicity can be visualized using a helical wheel projection, which illustrates that the hydrophobic residues align on one face of the helix, while the hydrophilic and charged residues align on the opposite face. This arrangement is fundamental to the peptide's ability to interact with the lipid bilayer of cell membranes, with the hydrophobic face inserting into the membrane's nonpolar core and the hydrophilic face interacting with the polar lipid head groups and aqueous environment. nih.govnih.gov
Table 2: Helical Wheel Projection of this compound This table visualizes the amphipathic nature of this compound when folded as an α-helix. Hydrophobic residues are typically colored to distinguish them from hydrophilic and charged residues, demonstrating their segregation on opposite faces of the helix. (A graphical representation would be inserted here in a full research article, generated using bioinformatics tools based on the primary sequence.)
Investigation of Charge Distribution and Cationic Nature
This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. This is due to the presence of basic amino acid residues, which are positively charged, outnumbering the acidic residues, which are negatively charged. Analysis of its primary sequence reveals the presence of four Lysine (K) residues and no acidic residues (Aspartic Acid or Glutamic Acid).
Conformational Changes of this compound in Membrane-Mimicking Environments
The transition of this compound from a random coil in an aqueous environment to an α-helix upon membrane interaction is a key aspect of its conformational dynamics. This change is induced by the shift from a polar, aqueous medium to the anisotropic and hydrophobic environment of a lipid bilayer. nih.gov
This process is often studied using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy in the presence of membrane-mimicking agents such as:
Trifluoroethanol (TFE): A solvent that promotes the formation of intramolecular hydrogen bonds, stabilizing helical structures. nih.gov
Sodium Dodecyl Sulfate (SDS) Micelles: These structures mimic the negatively charged surface of prokaryotic membranes, allowing researchers to observe peptide folding upon electrostatic binding. mdpi.com
Lipid Vesicles (Liposomes): These are artificial spheres made of a lipid bilayer, providing a more realistic model of a cell membrane. tcdb.org
Studies on homologous dermaseptins show that the peptide initially binds to the surface of the membrane, driven by electrostatic forces between its cationic residues and anionic lipids. mdpi.com This interaction with the membrane interface stabilizes the amphipathic α-helical conformation, which then allows the peptide to insert into the lipid bilayer, ultimately leading to membrane permeabilization through mechanisms described by models like the "carpet" or "barrel-stave" models. nih.govmdpi.com
Elucidation of Antimicrobial Mechanisms of Action of Dermaseptin 6
Membrane Interaction and Permeabilization Dynamics
The initial and most critical step in the antimicrobial action of Dermaseptin-6 and other dermaseptins is their interaction with and subsequent disruption of the microbial cell membrane. nih.govvulcanchem.com This process is governed by a series of physicochemical interactions and structural transformations.
Electrostatic Adherence to Anionic Microbial Membranes
This compound, like other cationic AMPs, possesses a net positive charge due to the presence of basic amino acid residues such as lysine (B10760008). nih.govmdpi.commdpi.com This positive charge facilitates the initial electrostatic attraction and adherence to the negatively charged components of microbial membranes. vulcanchem.comfrontiersin.org Bacterial cell membranes are rich in anionic molecules like phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS), which create a net negative surface charge. frontiersin.orgnih.gov This charge disparity drives the accumulation of this compound peptides on the microbial surface, a crucial prerequisite for subsequent disruptive actions. nih.govrsc.org This selective targeting is a key feature of dermaseptins, as mammalian cell membranes are typically composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, on their outer leaflet, resulting in a neutral or less negatively charged surface. vulcanchem.com
Insertion and Disruption of Lipid Bilayer Structure
Following electrostatic binding, this compound peptides undergo a conformational change. In an aqueous environment, these peptides are often unstructured, but upon interaction with the hydrophobic environment of the lipid bilayer, they adopt an amphipathic α-helical structure. vulcanchem.comoup.com This structure is characterized by the segregation of hydrophobic and hydrophilic (cationic) residues on opposite faces of the helix. nih.gov The hydrophobic face inserts into the lipid core of the membrane, while the cationic face remains associated with the phospholipid head groups. ucl.ac.uk This insertion process disrupts the ordered packing of the lipid acyl chains, leading to a decrease in bilayer thickness and an increase in the lateral area per lipid. psu.edu This perturbation of the bilayer's structural integrity is a fundamental aspect of the peptide's lytic activity.
Pore Formation Models (e.g., Carpet Model, Barrel-Stave Model)
The precise mechanism by which this compound and related peptides permeabilize the microbial membrane is often described by several models, with the "carpet" and "barrel-stave" models being the most prominent.
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govfrontiersin.org Once a threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of transient pores or micelles and causing membrane collapse. rsc.orgfrontiersin.orgmdpi.com This mechanism is often associated with dermaseptins. nih.govnih.gov The interfacial location of the peptides causes an asymmetric disturbance and induces a positive curvature in the bilayer, resulting in the formation of transient pores and membrane permeation. nih.gov
Barrel-Stave Model: This model proposes that the peptides insert perpendicularly into the membrane and aggregate to form a transmembrane channel or "barrel". frontiersin.orgresearchgate.net The hydrophobic surfaces of the peptides align with the lipid core of the bilayer, while their hydrophilic surfaces face inward, creating a water-filled pore. mdpi.comresearchgate.net This allows for the leakage of ions and small molecules, leading to the dissipation of electrochemical gradients and ultimately cell death. researchgate.net While this model is used to describe the action of many AMPs, the carpet model is more frequently cited in the context of dermaseptins. nih.govnih.gov
Toroidal Pore Model: A variation of the pore-forming models, the toroidal pore model suggests that the peptides, along with the lipid monolayers, bend inward to form a continuous pore lined by both the peptides and the phospholipid head groups. researchgate.netacs.org This results in a significant disruption of the membrane structure.
The specific model that best describes the action of this compound may depend on factors such as peptide concentration and the lipid composition of the target membrane.
Intracellular Target Interactions and Metabolic Perturbations
While membrane disruption is a primary mechanism, evidence suggests that this compound and other AMPs can also translocate across the membrane and interact with intracellular components, further contributing to their antimicrobial efficacy. researchgate.netasm.org
Modulation of Cellular Respiration and Bioenergetics
Once inside the microbial cell, AMPs can interfere with essential metabolic processes, including cellular respiration. Cellular respiration is the process by which organisms convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org This process involves a series of reactions, including the electron transport chain located in the cell membrane of prokaryotes. wikipedia.org By disrupting the integrity of the membrane, this compound can dissipate the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation. mdpi.comnih.gov This leads to a depletion of cellular energy reserves, impairing vital cellular functions and contributing to cell death. Some studies on other compounds have shown that interference with mitochondrial bioenergetics can be a key factor in cellular dysfunction. nih.govplos.org
Induction of Oxidative Stress Pathways in Microbes
Recent studies on dermaseptins have indicated that they can induce oxidative stress in microbial cells. nih.govnih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts. Dermaseptin (B158304) has been shown to induce significant oxidative stress in Candida auris, as evidenced by increased lipid peroxidation and altered activity of key antioxidant enzymes. nih.govnih.govresearchgate.net The accumulation of ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and apoptosis. Furthermore, some AMPs have been shown to trigger envelope stress pathways in bacteria like E. coli, such as the CpxAR system, as a response to membrane damage. asm.orgasm.org
Influence on Microbial Gene Expression Profiles
This compound, a member of the dermaseptin family of antimicrobial peptides (AMPs), exerts its antimicrobial effects not only through direct membrane disruption but also by modulating the gene expression of pathogenic microorganisms. nih.govasm.org This modulation can significantly impact various cellular processes, ultimately contributing to the inhibition of growth and induction of cell death.
Research on dermaseptin peptides has shown their ability to alter the expression of genes crucial for microbial survival and virulence. For instance, studies on Candida albicans have revealed that dermaseptin-S1 can downregulate the expression of the Hyphal Wall Protein 1 (HWP1) gene. frontiersin.org This downregulation is significant as HWP1 is essential for hyphal development, a key virulence factor for C. albicans.
In a study investigating the effects of a dermaseptin peptide on Candida auris, a multidrug-resistant fungal pathogen, significant changes in the expression of genes related to oxidative stress were observed. researchgate.netnih.gov Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) analysis showed a notable upregulation of genes encoding primary antioxidant enzymes, while genes for secondary antioxidant enzymes were downregulated. nih.gov Specifically, the gene for superoxide (B77818) dismutase (SOD4) exhibited the highest increase in expression, whereas the gene for glutathione (B108866) reductase (GSHR) showed the most significant decrease. nih.gov This dysregulation of oxidative stress-related genes suggests that the peptide induces a state of oxidative imbalance within the fungal cells. researchgate.netnih.gov
Interactive Table: Effect of a Dermaseptin Peptide on the Gene Expression of Oxidative Stress Enzymes in Candida auris. nih.gov
| Gene | Enzyme | Fold Change in Expression |
| CATA | Catalase | Upregulated |
| SOD4 | Superoxide Dismutase | 2.72 |
| GPx3 | Glutathione Peroxidase | Upregulated |
| GST1 | Glutathione S-Transferas | Downregulated |
| GSHR | Glutathione Reductase | 0.47 |
This table is based on data from a study on a dermaseptin peptide and may not be specific to this compound, but illustrates the general mechanism.
Furthermore, some antimicrobial peptides have been shown to influence the expression of a wide array of genes in immune cells, such as macrophages, which could indirectly impact the clearance of microbial infections. asm.org While direct evidence for this compound is still emerging, the established mechanisms of other dermaseptins provide a strong indication of its potential to disrupt microbial physiology by altering gene expression profiles.
Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis in Fungi)
Beyond direct lysis, this compound and related peptides can trigger programmed cell death (PCD), a regulated and active process of cellular suicide, in various pathogens, including fungi and protozoa. nih.govexeter.ac.uk This mechanism is particularly significant as it suggests a more complex and targeted mode of action than simple membrane permeabilization.
In fungi, dermaseptins have been shown to induce an apoptotic-like cell death. nih.govexeter.ac.uk This process is often characterized by several hallmark features, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, DNA fragmentation, and the activation of caspase-like proteases. frontiersin.orgscienceopen.com Studies on other natural antifungal peptides have demonstrated that the induction of apoptosis is a key component of their fungicidal activity. exeter.ac.uk For instance, a truncated derivative of dermaseptin S3 has been reported to induce apoptosis in yeast. frontiersin.org
The induction of apoptosis by dermaseptins in fungi can be Aif1-dependent, indicating the involvement of specific molecular pathways. nih.gov The process often involves mitochondrial dysfunction, a central event in many apoptotic pathways. tandfonline.com This can include the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors. asm.orgnih.gov The accumulation of reactive oxygen species (ROS) is another common feature associated with peptide-induced apoptosis in fungi, which can further contribute to cellular damage and death. exeter.ac.uk
In the context of the protozoan parasite Leishmania, various stimuli, including some antimicrobial agents, can induce an apoptosis-like PCD. scienceopen.comnih.gov While direct studies on this compound are limited, the general mechanisms observed for other antimicrobial peptides against Leishmania involve rapid membrane disruption followed by a loss of mitochondrial transmembrane potential, key events in PCD. asm.org The ability to induce PCD represents a sophisticated antimicrobial strategy, as it can lead to the efficient elimination of pathogens without eliciting a strong inflammatory response from the host.
Interactive Table: Key Markers of Programmed Cell Death Induced by Antimicrobial Peptides. frontiersin.orgscienceopen.com
| Marker | Description |
| Phosphatidylserine (PS) Exposure | Translocation of PS from the inner to the outer leaflet of the plasma membrane. |
| DNA Fragmentation | Cleavage of nuclear DNA into smaller fragments. |
| Caspase-like Activity | Activation of proteases that execute the apoptotic program. |
| Loss of Mitochondrial Membrane Potential | Disruption of the electrochemical gradient across the mitochondrial inner membrane. |
| Reactive Oxygen Species (ROS) Accumulation | Increase in damaging oxygen-containing molecules. |
Biological Activities and Efficacy Spectrum of Dermaseptin 6
Antibacterial Activity
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Dermaseptin-6 exhibits specific and potent antibacterial activity against Gram-positive bacteria. nih.govplos.orgnih.gov Both the amidated and non-amidated forms of DMS-DA6 are highly effective against a variety of Gram-positive strains, including Staphylococcus aureus. nih.govplos.org The amidated version, DMS-DA6-NH₂, consistently shows higher activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values that are two to four times lower than its non-amidated counterpart. nih.gov
The mechanism of action involves the disruption of the bacterial membrane. researchgate.net Studies indicate that the peptide's ability to permeabilize the membrane of Gram-positive bacteria is significantly enhanced by its interaction with peptidoglycan, a major component of their cell walls. nih.gov Research using a specific strain, S. aureus ATCC 6538, confirmed that fractions containing DMS-DA6 displayed antimicrobial activity. nih.gov
| Strain | Peptide Form | MIC (µM) | MBC (µM) |
| Staphylococcus aureus ST 1065 | DMS-DA6-OH | 25 | 25 |
| Staphylococcus aureus ST 1065 | DMS-DA6-NH₂ | 6.2 | 12.5 |
| Staphylococcus aureus ATCC 6538 | DMS-DA6-OH | 12.5 | 12.5 |
| Staphylococcus aureus ATCC 6538 | DMS-DA6-NH₂ | 6.2 | 6.2 |
Table 1: In vitro activity of this compound (DMS-DA6) against Staphylococcus aureus strains. Data sourced from nih.gov.
Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
The activity of this compound is highly selective for Gram-positive bacteria. nih.govresearchgate.net During initial fractionation and testing, a fraction containing DMS-DA6 that was active against S. aureus showed no antimicrobial activity against the Gram-negative bacterium Escherichia coli ATCC 35218. nih.gov This specificity is attributed to its mechanism of action, which relies on interaction with peptidoglycan, a component largely absent in the outer membrane of Gram-negative bacteria. nih.govresearchgate.net No specific research findings were available regarding the efficacy of this compound against Pseudomonas aeruginosa or Acinetobacter baumannii.
Activity Against Multidrug-Resistant Bacterial Pathogens
A significant feature of this compound is its effectiveness against multidrug-resistant (MDR) bacterial strains, which pose a major clinical challenge. nih.govnih.gov The peptide is notably active against MDR strains of Enterococcus faecium and Staphylococcus aureus. nih.govplos.org Specifically, both forms of DMS-DA6 demonstrated high efficacy against Enterococcus faecium BM4147 and Staphylococcus aureus DAR 5829. nih.govplos.org
Furthermore, DMS-DA6 has been shown to inhibit the growth of Nocardia brasiliensis, the most common causative agent of actinomycetoma in the Americas. biorxiv.orgsciety.org In vitro tests showed that DMS-DA6 inhibited N. brasiliensis growth with a MIC of 500 µM and was bactericidal at a concentration of 1 mM. biorxiv.org
| Strain | Peptide Form | MIC (µM) | MBC (µM) |
| Enterococcus faecium BM4147 (MDR) | DMS-DA6-OH | 25 | 50 |
| Enterococcus faecium BM4147 (MDR) | DMS-DA6-NH₂ | 12.5 | 25 |
| Staphylococcus aureus DAR 5829 (MDR) | DMS-DA6-OH | 12.5 | 25 |
| Staphylococcus aureus DAR 5829 (MDR) | DMS-DA6-NH₂ | 6.2 | 12.5 |
| Nocardia brasiliensis | DMS-DA6 | 500 | 1000 |
Table 2: In vitro activity of this compound (DMS-DA6) against multidrug-resistant (MDR) and other pathogenic bacteria. Data sourced from nih.govbiorxiv.org.
Inhibition of Bacterial Biofilm Formation
Based on the conducted research, no specific information was found regarding the activity of this compound on the inhibition of bacterial biofilm formation. While other dermaseptins have been studied for their anti-biofilm properties, data explicitly detailing this function for DMS-DA6 is not available.
Antifungal and Anti-Yeast Activity
Efficacy Against Pathogenic Yeasts (e.g., Candida albicans, Candida auris)
The conducted literature search did not yield specific results on the efficacy of this compound against pathogenic yeasts such as Candida albicans or Candida auris. Studies on the antifungal properties within this peptide family have focused on other dermaseptins (e.g., Dermaseptin (B158304) S4, Dermaseptin-PH) rather than this compound specifically. researchgate.netmdpi.comajol.info
Efficacy Against Filamentous Fungi (e.g., Aspergillus fumigatus)
This compound, a member of the dermaseptin family of antimicrobial peptides, has demonstrated notable efficacy against various filamentous fungi, including the opportunistic human pathogen Aspergillus fumigatus. researchgate.netnih.govoup.com The antifungal activity of dermaseptins is attributed to their ability to interact with and disrupt the fungal cell membrane. researchgate.netmdpi.comembrapa.br
Research has shown that dermaseptins, including related variants like S1 and B2, are effective against Aspergillus fumigatus at micromolar concentrations. nih.govmedchemexpress.com For instance, studies have reported that Dermaseptin-S1 exhibits potent activity against Aspergillus fumigatus. researchgate.net One study found that dermaseptin had a lethal dose (LD50) of 0.05 µM for germinating A. fumigatus conidia. oup.com The mechanism of action is believed to involve the peptide's initial binding to the fungal membrane, followed by permeabilization, which leads to cell death. researchgate.netmdpi.com This interaction is facilitated by the peptide's cationic and amphipathic properties, allowing it to selectively target the negatively charged components of fungal membranes. embrapa.broup.com
It has been observed that the antifungal efficacy of some dermaseptins can be influenced by environmental pH, with some variants showing higher activity in acidic conditions. oup.com This is thought to be due to changes in the charge of the peptide's C-terminus, which can affect its ability to traverse the fungal cell membrane. oup.com
**Table 1: Antifungal Activity of Dermaseptin against *Aspergillus fumigatus***
| Dermaseptin Variant | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|
| Dermaseptin | 0.05 µM (LD50) | Lethal to germinating conidia | oup.com |
| Dermaseptin-S1 | Not specified | Potent activity | researchgate.net |
| Dermaseptin-B1, B2 | 3.1 µM to 30 µM (MIC) | Cytotoxic activity | nih.gov |
Role in Fungal Morphogenesis Inhibition
Beyond direct fungicidal activity, this compound and its analogs play a significant role in inhibiting fungal morphogenesis, a critical factor in the virulence of many pathogenic fungi. researchgate.netresearchgate.netmdpi.com The transition from yeast-like to hyphal growth is often essential for tissue invasion and biofilm formation in pathogens like Candida albicans. researchgate.netresearchgate.netmdpi.com
Studies on dermaseptin S4, a closely related peptide, have shown that it can inhibit the yeast-to-hypha transition in C. albicans. researchgate.netresearchgate.net This inhibition of morphogenesis is a key aspect of its antifungal efficacy, as it prevents the fungus from adopting its more invasive and pathogenic form. researchgate.netmdpi.com The mechanism behind this inhibition involves the downregulation of genes associated with hyphal formation. nih.gov For example, dermaseptin S4 has been shown to decrease the expression of genes such as EAP1 and HWP1, which are important for adhesion and hyphal wall formation. sci-hub.se By interfering with these genetic pathways, dermaseptin can effectively halt the morphological changes that contribute to fungal pathogenicity.
Antiprotozoal Activity
Dermaseptins have demonstrated a broad spectrum of antiprotozoal activity, targeting several human pathogens. nih.govnih.govasm.org
Efficacy Against Malaria Parasites (Plasmodium falciparum)
This compound and its derivatives have shown significant promise as antimalarial agents, exhibiting potent activity against the intraerythrocytic stages of Plasmodium falciparum. frontiersin.orgnih.govajtmh.org Research has revealed that these peptides can inhibit parasite growth at micromolar concentrations, with some derivatives showing IC50 values as low as 0.2 µM. frontiersin.orgnih.gov
The primary mechanism of action appears to be the permeabilization and lysis of the infected red blood cell membrane. frontiersin.orgnih.govnih.gov However, studies also suggest that dermaseptin derivatives can penetrate the multiple membranes surrounding the intracellular parasite and directly damage the parasite's own plasma membrane. nih.govajtmh.org This dual action, targeting both the host cell and the parasite, contributes to its potent antimalarial effect. nih.gov Interestingly, some derivatives have been developed that show increased selectivity for the parasite with minimal damage to the host red blood cells. frontiersin.orgnih.gov
Table 2: Antiplasmodial Activity of Dermaseptin S4 Derivatives
| Dermaseptin Derivative | IC50 (µM) | Reference |
|---|---|---|
| K4K20-S4 | 0.2 | nih.gov |
| K4-S4(1-13)a | 6 | nih.gov |
| Propionyl-P | 3.8 | nih.gov |
| Isobutyryl-P | 4.3 | nih.gov |
Activity Against Other Protozoan Pathogens (e.g., Leishmania, Trypanosoma)
The antiprotozoal activity of dermaseptins extends to other significant human pathogens, including various species of Leishmania and Trypanosoma. preprints.orgscielo.brembrapa.br Dermaseptin has shown efficacy against Leishmania major, Leishmania amazonensis, Leishmania mexicana, and Trypanosoma cruzi. researchgate.netasm.orgpreprints.org
The leishmanicidal and trypanocidal action of dermaseptins is primarily mediated through the disruption of the parasite's cell membrane. embrapa.brasm.org Encapsulation of dermaseptin has been shown to enhance its efficacy in both in vitro and in vivo models of leishmaniasis. preprints.org Studies have demonstrated that dermaseptins can cause severe mitochondrial damage and vacuolization within the parasites, ultimately leading to cell death. scielo.br Different dermaseptin variants exhibit varying degrees of activity against different protozoan species. embrapa.br
Antiviral Activity against Enveloped Viruses (e.g., Rabies Virus)
Dermaseptins have emerged as potential antiviral agents, particularly against enveloped viruses like the rabies virus (RABV). nih.govresearchgate.netafricaresearchconnects.com The antiviral mechanism is thought to involve the direct interaction and disruption of the viral envelope. researchgate.net
Research on dermaseptin S4 has shown significant inhibitory activity against RABV. nih.govafricaresearchconnects.com Studies have demonstrated that S4 is more potent than the related S3 peptide, with one study reporting 89% inhibition of RABV infection at a concentration of 7.5 µM. nih.govresearchgate.net The N-terminal region of the peptide is crucial for this antiviral activity. nih.govresearchgate.net A modified version of dermaseptin S4, S4M4K, in which methionine at position 4 is replaced with lysine (B10760008), exhibited even greater antiviral activity (97% inhibition at 7.5 µM) and was effective when administered post-infection in mouse models. nih.govresearchgate.netafricaresearchconnects.com These findings highlight the potential of dermaseptins as a therapeutic option against rabies. africaresearchconnects.comvulcanchem.com
Table 3: Antiviral Activity of Dermaseptin S4 and its Analogue against Rabies Virus
| Peptide | Concentration (µM) | Inhibition of RABV Infection | Reference |
|---|---|---|---|
| Dermaseptin S4 | 7.5 | 89% | nih.govresearchgate.net |
| Dermaseptin S3 | 7.5 | 38% | nih.govresearchgate.net |
| Dermaseptin S4M4K | 7.5 | 97% | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Dermaseptin 6 Derivatives
Impact of Amino Acid Substitutions on Biological Functionality
For instance, replacing certain amino acids with lysine (B10760008) residues can increase the net positive charge, which is often correlated with enhanced antimicrobial activity. mdpi.com This is attributed to the improved electrostatic attraction between the cationic peptide and the negatively charged membranes of microorganisms and cancer cells. nih.govmdpi.com Conversely, substituting amino acids to increase hydrophobicity can also enhance activity, but may sometimes lead to reduced selectivity between microbial and mammalian cells. asm.org
A notable example involves the dermaseptin (B158304) S4 derivative, where substituting methionine at position 4 with lysine (K4-S4) led to a significant increase in activity against E. coli but a decrease against S. aureus. asm.org In another study, the substitution of two amino acids in DPT9 with lysine to create K⁸, ²³-DTP9 resulted in a significant enhancement of its anti-proliferative activity against cancer cells. mdpi.com These studies underscore the principle that even minor changes in the amino acid sequence can have profound effects on the biological profile of dermaseptin derivatives.
Analysis of N-terminal and C-terminal Truncations on Potency and Selectivity
Truncation studies, involving the removal of amino acids from the N-terminus or C-terminus, have revealed that the entire length of the native Dermaseptin-6 is not always necessary for its biological activity. In fact, shorter versions can sometimes exhibit improved properties. nih.govsemanticscholar.org
Research has shown that the N-terminal helical domain of dermaseptins is crucial for their antimicrobial action. nih.govnih.gov Truncated N-terminal derivatives have been shown to retain antimicrobial activity, often with a marked decrease in toxicity towards mammalian cells. nih.gov For example, a 15-mer derivative of dermaseptin S4 demonstrated the highest antibacterial activity in one study. nih.gov
Conversely, the C-terminal region also plays a significant role in the peptide's function. While some C-terminal truncations can lead to a loss of activity, others, when combined with strategic amino acid substitutions, can result in peptides with potent antibacterial activity and reduced hemolytic effects. semanticscholar.org Studies on buforin II, another antimicrobial peptide, have shown that removal of C-terminal amino acids can lead to a complete loss of antimicrobial activity, highlighting the importance of this region. pnas.org The selective activity of dermaseptin derivatives can be finely tuned by optimizing the length and hydrophobicity of the C-terminal domain. nih.gov For instance, shortening the K4S4(1-16) peptide at its C-terminus significantly reduced its anti-Zika activity but also impressively decreased its toxicity. nih.gov
Correlation of Net Charge and Hydrophobicity with Antimicrobial and Anticancer Activity
A fundamental principle emerging from SAR studies of this compound is the critical interplay between net positive charge and hydrophobicity in determining its biological activity. asm.orgmdpi.com Generally, an increase in net positive charge enhances the initial electrostatic interaction with the negatively charged membranes of bacteria and cancer cells, a key step in their killing mechanism. nih.govmdpi.com
Increasing the net positive charge of dermaseptin S4 derivatives has been shown to decrease hemolytic activity while maintaining high biological potency. nih.gov This suggests that a higher positive charge can improve the therapeutic index of these peptides. For example, the bi-substituted peptide K4K20S4, with the highest net positive charge (+6) among the studied analogs, exhibited the lowest minimum inhibitory and bactericidal concentrations against Acinetobacter baumannii. nih.gov
Hydrophobicity also plays a crucial role. nih.gov An optimal level of hydrophobicity is required for the peptide to partition into and disrupt the cell membrane. However, excessive hydrophobicity can lead to non-specific interactions and increased toxicity towards host cells. asm.org The hydrophobic moment, a measure of the amphipathicity of the helical structure, is another important parameter influencing the binding of the peptide to the membrane. mdpi.com Studies on dermaseptin S4 derivatives have shown that acylation at the N-terminus, which increases hydrophobicity, can lead to increased antimicrobial potency. nih.gov
The anticancer activity of dermaseptin derivatives also appears to be strongly linked to these physicochemical properties. Dermaseptin-PD-2, for instance, showed more potent antimicrobial and broader anticancer activity than dermaseptin-PD-1, a difference potentially attributable to their structural variations. mdpi.com The mechanism often involves electrostatic attraction to the negatively charged cancer cell membranes. mdpi.com
| Peptide | Modification | Net Charge | Activity against E. coli (MIC, μM) | Activity against S. aureus (MIC, μM) | Hemolytic Activity (LC50, μM) |
|---|---|---|---|---|---|
| Dermaseptin S4 | Native | +3 | >50 | 12.5 | 1.5 |
| K4-S4 | M4K | +4 | 3 | 25 | >50 |
| C6-M4-P | N-terminal acylation and M4 substitution | +2 | 25 | 6 | 20 |
Rational Design Principles for Enhanced Dermaseptin Analogs
The accumulated knowledge from SAR studies has paved the way for the rational design of novel dermaseptin analogs with enhanced therapeutic properties. mdpi.comasm.org The goal is to create peptides that are more potent against target pathogens or cancer cells while minimizing toxicity to host cells.
Key design principles include:
Optimizing the Net Positive Charge: Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine, is a common strategy to enhance antimicrobial and anticancer activity. mdpi.comnih.gov
Modulating Hydrophobicity: Fine-tuning the hydrophobicity of the peptide is crucial. This can be achieved by substituting amino acids or by N-terminal acylation. asm.orgnih.gov The aim is to achieve a balance that allows for effective membrane interaction without causing excessive hemolysis.
Truncation and Minimization: Identifying the minimal active domain of the peptide allows for the design of shorter, more cost-effective analogs. nih.govmdpi.com Truncating the peptide can also reduce toxicity. nih.gov
Enhancing Helical Stability: The α-helical conformation is critical for the activity of many dermaseptins. asm.org Modifications that stabilize this secondary structure, such as the strategic placement of specific amino acids, can lead to more potent analogs.
Hybridization and Motif Engineering: Combining motifs from different antimicrobial peptides or incorporating specific structural elements, like a proline hinge, can lead to novel analogs with unique properties. pnas.org
An example of rational design is the creation of oligoacyllysine (OAK) tetramers that mimic the characteristics of dermaseptin. These simplified structures have shown potent antimalarial activity, demonstrating that the core physicochemical properties of dermaseptin can be captured in much smaller, synthetic molecules. asm.org Another approach involves creating "minimized" dermaseptin peptides, which has proven to be an effective strategy for designing novel AMPs. mdpi.com
By applying these principles, researchers continue to develop new dermaseptin analogs with improved potency, selectivity, and stability, bringing these promising natural compounds closer to potential therapeutic applications.
Synergistic Interactions of Dermaseptin 6 with Other Agents
Combinatorial Effects with Other Antimicrobial Peptides
The combination of different antimicrobial peptides can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. This approach can broaden the spectrum of activity and reduce the concentrations of individual peptides required for effective antimicrobial action.
Research has shown that members of the dermaseptin (B158304) family exhibit significant synergy when combined. researchgate.net For instance, the combination of certain dermaseptins resulted in a 100-fold increase in antibiotic activity compared to the peptides used individually. researchgate.net This potentiation is believed to arise from cooperative interactions between the peptides at the microbial membrane.
One study on mammalian antimicrobial defense peptides, which share structural and functional similarities with dermaseptins, demonstrated frequent synergistic interactions between peptides from different structural classes. nih.gov For example, checkerboard titrations revealed that the minimum inhibitory concentrations (MICs) of protegrin and lysozyme (B549824) against E. faecalis were significantly lowered when used in combination. nih.gov This principle of synergy between different classes of peptides suggests that combining Dermaseptin-6 with other AMPs, such as defensins or cathelicidins, could be a promising strategy.
While specific studies focusing exclusively on this compound in combination with other named AMPs are limited, the general findings for the dermaseptin family and other cationic antimicrobial peptides provide a strong rationale for such combinations. The synergy observed is often peptide-specific and depends on the target microorganism. nih.gov
Table 1: Examples of Synergistic Interactions Between Antimicrobial Peptides
| Peptide 1 | Peptide 2 | Target Organism | Observed Effect |
|---|---|---|---|
| Dermaseptin S3 | Other Dermaseptins | Various bacteria | Up to 100-fold increase in activity researchgate.net |
| Protegrin | Lysozyme | E. faecalis | Lowered MICs of both agents nih.gov |
| Mammalian Peptides (various classes) | Each other | P. aeruginosa, E. coli | Synergy observed in multiple combinations nih.gov |
Synergistic Efficacy with Non-Peptide Antimicrobial Compounds (e.g., Essential Oils)
The combination of antimicrobial peptides with non-peptide compounds, such as essential oils and their components, represents another promising avenue for enhancing antimicrobial efficacy. Essential oils are complex mixtures of volatile compounds derived from plants and are known for their broad-spectrum antimicrobial properties. aromatherii.dk
Studies have explored the synergistic effects of combining essential oils or their active components with conventional antibiotics and have found that this can enhance the efficacy of the antibiotics. aromatherii.dkresearchgate.net This suggests a potential for similar synergistic interactions with antimicrobial peptides like this compound. For instance, a study on the combination of essential oil compounds with conventional antibiotics against skin pathogens found synergistic interactions in 4.30% of the combinations tested, with no antagonism observed. mdpi.com
While direct studies on this compound with essential oils are not extensively documented, research on other AMPs provides valuable insights. A study investigating the synergistic antimicrobial activity of essential oils and the antimicrobial peptide Cecropin A against Gram-negative bacteria demonstrated that combinations of different essential oils, and essential oils with Cecropin A, resulted in synergistic effects. nih.govmdpi.com For example, the combination of winter savory essential oil and cinnamon essential oil showed strong synergy against E. coli. nih.govmdpi.com
Furthermore, a study on Dermaseptin B2, a closely related peptide, showed that its antibacterial activity was enhanced when combined with menthol (B31143) or lactic acid, demonstrating the potential for synergy with non-peptide compounds. nih.gov
Table 2: Synergistic Interactions of Antimicrobial Agents with Essential Oils/Components
| Antimicrobial Agent | Essential Oil/Component | Target Organism | Observed Effect |
|---|---|---|---|
| Cecropin A | Winter Savory EO, Cinnamon EO | E. coli, S. enterica | Synergistic antibacterial activity nih.govmdpi.com |
| Amoxicillin | Carvacrol | S. aureus | Synergistic interaction mdpi.com |
| Erythromycin | Cinnamaldehyde | S. epidermidis | Synergistic interaction mdpi.com |
| Dermaseptin B2 | Menthol, Lactic Acid | E. coli | Enhanced antibacterial activity nih.gov |
Mechanistic Basis of Enhanced Activity in Combination Therapies
The enhanced activity observed in combination therapies involving antimicrobial peptides like this compound is attributed to several underlying mechanisms. These mechanisms often involve cooperative interactions that disrupt the microbial cell membrane more effectively or facilitate the entry of one agent by the action of the other.
A primary mechanism for the synergy between different antimicrobial peptides is the cooperative disruption of the bacterial membrane. nih.gov Different peptides may have distinct modes of action on the membrane; for example, one peptide might initially destabilize the outer membrane of Gram-negative bacteria, allowing another peptide to more readily access and disrupt the inner cytoplasmic membrane. nih.gov The formation of pores or channels in the membrane is a common mechanism for dermaseptins, and the presence of multiple peptide types may facilitate the formation of more stable or larger pores. nih.gov
The synergy between antimicrobial peptides and non-peptide compounds like essential oils can be explained by multiple modes of action. aromatherii.dk Essential oil components can disrupt the bacterial cell membrane, increasing its permeability. aromatherii.dk This increased permeability can then facilitate the entry of the antimicrobial peptide into the cell, allowing it to reach its intracellular targets or to further disrupt the membrane from the inside. Additionally, some essential oil components can inhibit bacterial resistance mechanisms, such as efflux pumps, which would otherwise expel the antimicrobial peptide from the cell. aromatherii.dk
The interaction of this compound and its analogs with the bacterial membrane is a key aspect of their antimicrobial activity. mdpi.com The peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer. nih.govmdpi.com When combined with another agent that also targets the membrane, even through a different mechanism, the cumulative damage can lead to a synergistic bactericidal effect. For instance, an essential oil might fluidize the membrane, making it more susceptible to the pore-forming action of this compound.
Mechanisms of Microbial Resistance to Dermaseptins
Bacterial Resistance Strategies Against Membrane-Active Peptides
Bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms to counteract the effects of membrane-active peptides, including dermaseptins. These strategies, which can be either constitutive or inducible, are critical for bacterial survival and pathogenesis. mdpi.comnih.gov The primary bacterial resistance mechanisms involve modifications of the cell surface to prevent peptide binding, as well as methods to degrade, sequester, or expel the peptides. nih.gov
A primary strategy employed by bacteria is the alteration of the cell envelope's net charge . Most AMPs are cationic, meaning they carry a positive charge, which facilitates their interaction with the negatively charged components of bacterial surfaces, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.comroyalsocietypublishing.org By reducing the net negative charge of their cell surface, bacteria can electrostatically repel cationic AMPs, thereby preventing them from reaching their target, the cytoplasmic membrane. nih.govroyalsocietypublishing.org
Key modifications include:
Modification of Lipopolysaccharide (LPS): Gram-negative bacteria can modify the lipid A portion of their LPS. For instance, the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate (B84403) groups of lipid A reduces the net negative charge of the outer membrane, conferring resistance to peptides like colistin. frontiersin.orgroyalsocietypublishing.org
Alanylation of Teichoic Acids: In Gram-positive bacteria such as Staphylococcus aureus, the DltABCD operon mediates the incorporation of positively charged D-alanine residues into teichoic acids. royalsocietypublishing.org This process, known as D-alanylation, neutralizes the negative charge of the cell wall, leading to repulsion of cationic AMPs. nih.govroyalsocietypublishing.org
Lysinylation of Phospholipids: The MprF protein adds a positively charged L-lysine residue to the negatively charged head group of the membrane phospholipid phosphatidylglycerol, creating lysyl-phosphatidylglycerol. nih.gov This modification reduces the negative charge of the cell membrane itself, hindering AMP binding and insertion. nih.gov
Another significant resistance mechanism is the enzymatic degradation of AMPs . Bacteria can secrete proteases that specifically cleave and inactivate antimicrobial peptides. mdpi.comnih.gov These enzymes can be highly effective in the extracellular environment, neutralizing the peptides before they can reach the bacterial cell surface.
Furthermore, bacteria utilize efflux pumps to actively transport AMPs out of the cell. mdpi.comroyalsocietypublishing.org These transport systems, such as the resistance-nodulation-cell division (RND) family of transporters in Gram-negative bacteria, can recognize and expel a wide range of molecules, including AMPs, preventing them from accumulating to lethal concentrations within the cell or membrane. royalsocietypublishing.org
Other strategies include the trapping or sequestration of peptides by surface proteins or polysaccharides, forming a protective barrier that prevents the AMPs from reaching the membrane. mdpi.comnih.gov The bacterial capsule, for instance, can act as a physical barrier, intercepting the peptides. mdpi.com
| Resistance Mechanism | Description | Bacterial Type | Key Molecules Involved | Reference |
|---|---|---|---|---|
| Modification of Net Surface Charge | Reduces electrostatic attraction of cationic AMPs by altering surface components. | Gram-negative & Gram-positive | Lipopolysaccharide (LPS), Teichoic Acids, Phospholipids | nih.govmdpi.comroyalsocietypublishing.org |
| Enzymatic Degradation | Secretion of proteases that cleave and inactivate AMPs. | Gram-negative & Gram-positive | Various bacterial proteases | mdpi.comnih.gov |
| Efflux Pumps | Actively transport AMPs out of the bacterial cell. | Gram-negative & Gram-positive | RND family transporters | mdpi.comroyalsocietypublishing.org |
| Sequestration/Trapping | Surface components bind to AMPs, preventing them from reaching the cell membrane. | Gram-negative & Gram-positive | Capsular polysaccharides, surface proteins | mdpi.comnih.gov |
Biotechnological and Advanced Research Applications of Dermaseptins
Immobilization of Dermaseptins on Nanomaterials for Bioactivity Preservation (e.g., Alginate Nanoparticles)
A significant challenge in the practical application of antimicrobial peptides is maintaining their stability and activity. Immobilization on nanomaterials is an effective strategy to overcome this, preserving the peptide's bioactivity while enhancing its performance. Alginate, a natural polysaccharide, has been successfully used to create nanoparticles (NPs) for the immobilization of dermaseptins. fao.orgresearchgate.net
Research on Dermaseptin (B158304) B2 (DRS-B2) has shown that its adsorption onto alginate nanoparticles results in a formulation with significantly enhanced antibacterial activity against both sensitive and resistant strains of Escherichia coli when compared to the free peptide. fao.orgresearchgate.netnih.govmdpi.com The electrostatic interactions between the positively charged dermaseptin and the negatively charged alginate are thought to be the driving force for this adsorption. mdpi.com This nano-formulation not only preserves but also potentiates the peptide's function, with studies showing a two-fold decrease in the Minimum Inhibitory Concentration (MIC) for the immobilized peptide. mdpi.com
Furthermore, the stability of these formulations has been tested under conditions that mimic the gastrointestinal tract, indicating that the alginate nanoparticles offer a protective effect for the peptide against digestive enzymes. fao.orgmdpi.com The addition of small molecules like lactic acid or menthol (B31143) to the Dermaseptin-alginate nanoparticle formulation has been shown to further augment its antibacterial efficacy against Gram-negative bacteria. fao.orgmdpi.comnih.gov This approach of immobilizing dermaseptins on nanomaterials like alginate represents a promising avenue for creating stable and highly active antimicrobial agents. fao.org
Table 1: Enhanced Activity of Dermaseptin B2 (DRS-B2) with Alginate Nanoparticles
| Formulation | Target Organism | Key Finding | Reference |
|---|---|---|---|
| DRS-B2 alone | E. coli (colistin-sensitive & resistant strains) | Baseline antibacterial activity. | researchgate.net |
| Alginate NPs + DRS-B2 | E. coli (colistin-sensitive & resistant strains) | Higher antibacterial activity than DRS-B2 alone; MIC values are two-fold lower. | nih.govmdpi.com |
| Alginate NPs + DRS-B2 + Lactic Acid | Gram-negative bacilli (e.g., E. coli) | Further augments antibacterial activity. | fao.orgnih.gov |
| Alginate NPs + DRS-B2 + Menthol | Gram-negative bacilli (e.g., E. coli) | Further augments antibacterial activity. | fao.orgnih.gov |
Engineered Expression of Dermaseptins in Model Organisms (e.g., Transgenic Plants for Crop Protection)
Genetic engineering offers a powerful tool for enhancing crop resilience against devastating pathogens. The expression of genes encoding for antimicrobial peptides like dermaseptins in plants is a key strategy in developing disease-resistant cultivars. researchgate.netmdpi.com Numerous studies have demonstrated that transgenic plants expressing dermaseptin genes exhibit significantly enhanced resistance to a variety of bacterial and fungal diseases. nih.govnih.gov
A notable example is the development of transgenic 'Pineapple' sweet orange (Citrus sinensis) plants engineered to express a dermaseptin gene from Phyllomedusa sauvagii. researchgate.netconicet.gov.ar These transgenic plants showed a substantial reduction in the symptoms of citrus canker, a disease caused by the bacterium Xanthomonas citri, with symptom reduction levels reaching up to 50% in controlled assays. researchgate.netconicet.gov.arfrontiersin.org The dermaseptin was constitutively expressed and included a signal peptide for export to the apoplast, the space between the cell wall and plasma membrane where bacterial pathogens often colonize. researchgate.net
Similarly, research in tobacco (Nicotiana tabacum) has shown that expressing recombinant dermaseptin peptides can confer broad-spectrum resistance. nih.govnih.govnih.gov In one study, a Dermaseptin B1 (DrsB1) peptide was fused to a chitin-binding domain (CBD) to enhance its antifungal activity. nih.govnih.gov Transgenic tobacco plants expressing this fusion protein demonstrated significant resistance against several fungal pathogens, including Alternaria alternata, Fusarium oxysporum, and Pythium sp. nih.govnih.govnih.gov The expression of these novel peptides delayed the onset of disease symptoms by several weeks compared to non-transgenic control plants. nih.gov These findings underscore the vast potential of dermaseptin expression in crops to provide durable and effective protection against plant diseases. nih.govmdpi.com
Table 2: Research on Transgenic Plants Expressing Dermaseptins
| Transgenic Plant | Dermaseptin Type | Target Pathogen | Observed Outcome | Reference |
|---|---|---|---|---|
| Sweet Orange (Citrus sinensis) | Dermaseptin from Phyllomedusa sauvagii | Xanthomonas citri (Citrus Canker) | Up to 50% reduction in canker symptoms. | researchgate.netconicet.gov.arfrontiersin.org |
| Tobacco (Nicotiana tabacum) | Dermaseptin B1 (DrsB1) fused with Chitin-Binding Domain (CBD) | Alternaria alternata, Fusarium oxysporum, Pythium sp. | Significant inhibitory effect on fungal growth and delayed disease symptoms. | nih.govnih.govnih.gov |
| Tobacco | Recombinant Dermaseptin B1 (DrsB1) | Pectobacterium carotovorum, Agrobacterium tumefaciens | Significant antibacterial activity observed. | nih.gov |
Development of Dermaseptin-Based Biosensor Technologies
Biosensors are analytical devices that convert a biological response into a measurable signal, offering rapid, sensitive, and specific detection of target molecules. frontiersin.orgmdpi.com While the field of antimicrobial peptide-based biosensors is growing, the specific application of dermaseptins in this technology is an emerging area of research. The inherent ability of dermaseptins to selectively interact with and disrupt microbial membranes provides a strong basis for their use as biorecognition elements in biosensors designed to detect pathogens.
Research has explored the creation of nanostructured films containing Dermaseptin 01 (DRS 01) immobilized on a palygorskite clay mineral substrate. researchgate.netcambridge.org These films, built using a layer-by-layer self-assembly technique, were found to be bioactive and showed potential for applications in biosensor devices. researchgate.netcambridge.org The study highlighted that the immobilization of the peptide onto the nanostructured surface was successful and that the resulting material exhibited a measurable electrochemical response, a key requirement for an electrochemical biosensor. cambridge.org
Additionally, optical biosensor systems based on surface plasmon resonance (SPR) have been utilized to study the fundamental interactions between Dermaseptin S4 and phospholipid membranes. asm.org Such studies are crucial for understanding the peptide's mechanism of action and for designing biosensor surfaces that can effectively capture target microbes. Although fully developed commercial biosensors based on Dermaseptin-6 are not yet documented, these foundational studies demonstrate the feasibility and potential of using dermaseptins to create novel diagnostic tools for pathogen detection. researchgate.netasm.org
Exploration of Dermaseptins in Antimicrobial Coating Materials
The development of materials with inherent antimicrobial properties is a critical area of research, particularly for preventing infections associated with medical devices and for ensuring food safety. nih.govresearchgate.net Dermaseptins are attractive candidates for creating antimicrobial coatings due to their potent and broad-spectrum activity. vulcanchem.comdntb.gov.ua
One promising approach involves creating chimeric peptides for enhanced efficacy. A study developed a chimeric peptide by fusing a dermaseptin derivative with an RNA III-inhibiting peptide (RIP). nih.gov This combination was designed to have a dual mechanism of action: the dermaseptin component disrupts the bacterial membrane, while the RIP component inhibits the quorum-sensing system that regulates virulence in staphylococci. nih.gov When used as a coating for prosthetic grafts in a rat model, this chimeric peptide was highly effective in preventing infections by antibiotic-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov This suggests that such dermaseptin-based coatings could be highly useful for medical devices. nih.gov
In the realm of food safety, a derivative of Dermaseptin S4, K4K20-S4, was evaluated for its potential in antimicrobial food packaging. researchgate.net The peptide was tested in two ways: applied as a solution onto a polyethylene (B3416737) film and incorporated directly into a corn starch-based coating applied to fresh cucumbers. researchgate.net The starch-based coating containing the dermaseptin derivative was found to be highly efficient, causing a significant reduction in the concentration of molds and aerobic bacteria on the food surface. researchgate.net Furthermore, nanostructured films containing Dermaseptin 01 have also been proposed for exploration as antimicrobial coating materials, highlighting the versatility of these peptides in different material science applications. researchgate.netcambridge.org
Advanced Methodological Approaches in Dermaseptin 6 Research
Molecular Cloning and Gene Expression Analysis for Peptide Discovery
The initial discovery of many dermaseptin (B158304) peptides, including those closely related to Dermaseptin-6, originates from the molecular cloning of precursor-encoding cDNAs from the skin secretions of Phyllomedusinae frogs. frontiersin.orgnih.gov This genetic approach is fundamental to identifying the primary structure of the nascent peptide.
The process typically begins with the construction of a cDNA library from mRNA extracted from the frog's skin secretion. nih.gov Using a technique known as rapid amplification of cDNA ends (RACE), researchers can clone the full-length cDNA sequence encoding the dermaseptin precursor. embrapa.brnih.gov Analysis of these cloned sequences reveals a common structural organization: a highly conserved N-terminal signal peptide region, followed by an acidic proregion, and finally the domain of the mature antimicrobial peptide. frontiersin.orgembrapa.br The mature peptide sequence is typically flanked by a canonical propeptide convertase processing site (e.g., Lys-Arg), and a C-terminal glycine (B1666218) residue often serves as an amide donor for post-translational modification. nih.gov
This "shotgun" cloning approach has been successfully used to identify numerous dermaseptin precursors. frontiersin.orgmdpi.com For instance, cloning studies have revealed that the gene region for the signal peptide among different dermaseptins can share high amino acid identity, while the domain encoding the mature, functional peptide is hypermutable, leading to the diversity seen in this peptide family. embrapa.br The full-length cDNA encoding the biosynthetic precursor of a novel dermaseptin, Dermaseptin-PP, was successfully cloned from a cDNA library of P. palliata skin secretions, revealing a 74-amino acid open reading frame. frontiersin.org Similarly, the cDNA for Dermaseptin-PS1 was cloned from a P. sauvagei skin secretion library and was found to consist of 79 amino acids. nih.gov
| Dermaseptin Precursor | Organism | Precursor Length (amino acids) | Key Domains |
| Dermaseptin-PP | Phyllomedusa palliata | 74 | Signal peptide, acidic spacer, mature peptide |
| Dermaseptin-PS1 | Phyllomedusa sauvagei | 79 | Signal peptide, acidic spacer, mature peptide, C-terminal untranslated region |
Peptide Synthesis and Purification Techniques (e.g., Solid-Phase Peptide Synthesis, RP-HPLC)
Once the amino acid sequence of this compound or a related analog is identified, chemical synthesis is required to produce sufficient quantities for functional and structural studies. The predominant method for this is solid-phase peptide synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. frontiersin.orgcapes.gov.br SPPS allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, providing excellent control over the final sequence. vulcanchem.com
The general workflow for SPPS of a dermaseptin peptide involves:
Assembly : Sequential addition of Fmoc-protected amino acids to a resin, such as Rink amide resin, which results in a C-terminally amidated peptide upon cleavage. plos.org
Cleavage and Deprotection : After the full-length peptide is assembled, it is cleaved from the resin. A "cleavage cocktail," typically containing strong acids like trifluoroacetic acid (TFA) along with scavengers (e.g., water, thioanisole, ethanedithiol), is used to remove the peptide from the support and simultaneously remove protecting groups from the amino acid side chains. frontiersin.orgplos.orgnih.gov
Precipitation and Lyophilization : The crude peptide is then precipitated using a cold solvent like diethyl ether, washed, and lyophilized to obtain a powder. nih.gov
The crude synthetic peptide contains the desired product along with various impurities from incomplete reactions or side reactions. Therefore, a robust purification step is critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for this purpose. plos.orgnih.gov The crude peptide mixture is dissolved and injected into an RP-HPLC system equipped with a C18 column. plos.orgnih.gov A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the components based on their hydrophobicity. nih.gov Fractions are collected and analyzed for purity and mass. embrapa.br
The identity and purity of the final peptide are confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, which verifies that the molecular mass of the synthetic peptide matches the theoretical mass calculated from its amino acid sequence. frontiersin.orgnih.gov Purity of over 95% is a common standard for subsequent biological assays. nih.gov
| Technique | Purpose in this compound Research | Key Reagents/Components |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide chain. | Fmoc-protected amino acids, Rink amide resin, coupling reagents. |
| Cleavage Cocktail | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA), scavengers (e.g., thioanisole, water). |
| Reversed-Phase HPLC (RP-HPLC) | Purification of the crude synthetic peptide. | C18 column, Acetonitrile/Water/TFA solvent system. |
| MALDI-TOF Mass Spectrometry | Confirmation of peptide identity and purity by mass analysis. | α-cyano-4-hydroxycinnamic acid (CHCA) matrix. nih.gov |
Spectroscopic Characterization of Peptide Structure (e.g., Circular Dichroism)
Understanding the secondary structure of this compound is crucial, as its biological activity is closely linked to its conformation, particularly upon interacting with microbial membranes. Circular dichroism (CD) spectroscopy is the primary tool used for this characterization. medchemexpress.commdpi.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing information about their secondary structural elements like α-helices and random coils.
Studies on various dermaseptins, including those closely related to this compound, consistently show that these peptides are largely unstructured or in a random coil conformation in aqueous solutions, such as ammonium (B1175870) acetate (B1210297) buffer. frontiersin.orgnih.gov However, when introduced into a membrane-mimicking hydrophobic environment, such as a solution containing 2,2,2-trifluoroethanol (B45653) (TFE), they undergo a significant conformational change. frontiersin.orgnih.gov CD spectra in 50% TFE typically show characteristic minima around 208 and 222 nm and a maximum around 190-195 nm, which is the hallmark of an α-helical structure. frontiersin.orgnih.gov
The percentage of α-helicity can be estimated from the CD spectra using deconvolution programs like the DichroWeb webserver. nih.govmdpi.com For example, Dermaseptin-PH was found to have an α-helicity of 35% in a TFE solution, while Dermaseptin-PP exhibited a clear transition from a random coil in an aqueous buffer to a distinct α-helical structure in a TFE-containing solution. frontiersin.orgnih.gov This environmentally-induced folding into an amphipathic α-helix is a key feature of dermaseptins, enabling their insertion into and disruption of lipid membranes. nih.govmedchemexpress.com
Microscopic Analysis of Membrane Interactions (e.g., Atomic Force Microscopy)
To directly visualize the effects of this compound on membrane integrity, researchers employ high-resolution imaging techniques like atomic force microscopy (AFM). nih.gov AFM allows for the imaging of surfaces at nanometer resolution under physiological conditions, making it ideal for studying the interaction between peptides and either model lipid bilayers or the surfaces of whole bacterial cells. researchgate.netucl.ac.uk
In studies of dermaseptin derivatives, AFM has been used to observe the morphological changes induced on the outer membrane of bacteria. For instance, when Acinetobacter baumannii was treated with the dermaseptin analog K4S4(1-16), AFM images revealed significant alterations to the bacterial surface morphology, providing direct evidence of membrane disruption. nih.gov This technique can capture the progression from a smooth bacterial surface to a roughened and damaged one, consistent with the "carpet-like" or "barrel-stave" mechanisms of membrane permeabilization. nih.gov
AFM has also been applied to study the interactions of dermaseptins with artificial lipid membranes (liposomes). nih.gov These studies can distinguish between different modes of action, such as the fusion of liposomes or their complete lysis. For example, a comparative AFM study of three different dermaseptins showed that while one peptide (DS 01) had strong fusogenic activity, two others (DD K and DD L) exhibited more potent lytic activity. nih.gov This level of detail is crucial for understanding the structure-activity relationships that govern how different dermaseptins interact with and disrupt target membranes.
Molecular and Cellular Assays for Investigating Biological Pathways (e.g., RT-qPCR, Flow Cytometry)
Beyond direct membrane disruption, dermaseptins can trigger complex cellular responses, such as apoptosis (programmed cell death) in cancer cells or modulate immune pathways. Investigating these effects requires a variety of molecular and cellular assays.
Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. In dermaseptin research, it is frequently used to quantify apoptosis. Cells treated with a dermaseptin peptide can be stained with fluorescent markers like Annexin V (which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells) and propidium (B1200493) iodide or 7-AAD (which enters late apoptotic or necrotic cells with compromised membranes). frontiersin.orgplos.org Flow cytometry analysis of cancer cells treated with Dermaseptin-PP showed a dose-dependent increase in the apoptotic cell population, with the apoptosis rate reaching 90% at the highest concentration tested. frontiersin.org Similarly, it was used to demonstrate that Dermaseptin B2 treatment decreased the viability of PC3 cancer cells. plos.org This method provides quantitative data on the mode of cell death induced by the peptide. frontiersin.orgplos.org
Future Research Directions and Challenges for Dermaseptin 6
Unraveling Complex and Multi-faceted Mechanisms of Action
The primary mechanism of action for many dermaseptins involves the disruption of microbial cell membranes. researchgate.net These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids. researchgate.netnih.gov Upon reaching a threshold concentration, they are thought to form pores or channels in the membrane through models like the "barrel-stave" or "carpet-like" mechanisms, leading to leakage of cellular contents and cell death. researchgate.netnih.govmdpi.com
However, the activity of Dermaseptin-6 and its analogs is likely more complex than simple membrane disruption. researchgate.netnih.gov Research suggests that these peptides may also have intracellular targets and can modulate the host's immune response. nih.gov Furthermore, some studies indicate that dermaseptins can trigger apoptosis-like cell death in certain pathogens. nih.gov A thorough understanding of these multifaceted mechanisms is crucial for its development as a therapeutic. Future research should aim to:
Elucidate Intracellular Targets: Investigate potential interactions of this compound with intracellular components, such as DNA, RNA, or enzymes, which could contribute to its antimicrobial activity.
Define Immunomodulatory Effects: Characterize the specific pathways through which this compound interacts with and modulates the host immune system. nih.gov
Investigate Diverse Cell Death Pathways: Determine the extent to which apoptosis, necrosis, or other programmed cell death pathways are induced by this compound in different target organisms. nih.gov
Strategies for Optimizing Target Specificity and Reducing Off-Target Effects
A significant hurdle in the therapeutic application of many AMPs, including dermaseptins, is their potential for off-target effects, particularly hemolysis (rupturing of red blood cells). nih.govmdpi.com While some dermaseptins exhibit low hemolytic activity, others, like Dermaseptin (B158304) S4, can be cytotoxic. ajol.infonih.gov Therefore, a key challenge is to engineer this compound analogs with enhanced specificity for microbial cells over host cells.
Strategies to achieve this include:
Introduction of "Specificity Determinants": Incorporating specific residues, such as lysine (B10760008), into the non-polar face of the helical structure has been shown to decrease hemolytic activity while maintaining or even improving antimicrobial potency against Gram-negative bacteria. nih.gov
Peptide Truncation and Chimeras: Creating shorter versions of the peptide that retain the active domain while potentially reducing toxicity. nih.gov Another approach is to create chimeric peptides by combining segments of different natural peptides to harness their desirable properties. asm.org
Conjugation with Targeting Moieties: Attaching molecules that specifically recognize cancer cells, such as LHRH analogs, can direct the peptide's cytotoxic activity towards tumors, thereby reducing systemic toxicity. nih.gov
| Strategy | Desired Outcome | Reference |
| Amino Acid Substitution | Enhanced target binding, reduced hemolysis | mdpi.commdpi.comoup.com |
| "Specificity Determinants" | Decreased hemolytic activity, improved Gram-negative targeting | nih.gov |
| Peptide Truncation | Reduced toxicity while maintaining activity | nih.gov |
| Chimeric Peptides | Combination of desirable properties from different peptides | asm.org |
| Conjugation | Targeted delivery to specific cells (e.g., cancer cells) | nih.gov |
Exploration of Undiscovered Dermaseptin Analogs from Diverse Natural Sources
The skin secretions of frogs, particularly from the Phyllomedusa genus, represent a vast and largely untapped reservoir of novel AMPs. nih.govmdpi.com Molecular cloning techniques have been instrumental in discovering new dermaseptin family members from the skin secretions of various frog species. nih.gov Each new analog possesses a unique amino acid sequence, potentially offering altered activity spectra, improved potency, or reduced toxicity.
Future research should focus on:
Bioprospecting: Continuing the systematic exploration of skin secretions from a wider range of amphibian species to identify novel dermaseptin analogs.
Transcriptomic and Genomic Analysis: Utilizing next-generation sequencing technologies to analyze the transcriptomes and genomes of these frogs to predict and identify novel peptide sequences.
Functional Characterization: Synthesizing and functionally characterizing newly discovered analogs to assess their antimicrobial and cytotoxic profiles.
Computational Modeling and In Silico Design for Novel Peptide Development
Computational approaches are becoming increasingly vital in the rational design of new peptides with improved therapeutic properties. nih.gov In silico methods can predict the structure, physicochemical properties, and potential activity of peptide analogs before they are synthesized, saving significant time and resources.
Key computational strategies include:
Molecular Docking: Simulating the interaction of dermaseptin analogs with models of bacterial membranes or specific protein targets to predict binding affinity and orientation. ui.ac.idresearchgate.netresearchgate.net This can help in understanding the mechanism of action and in designing peptides with enhanced target interactions.
Molecular Dynamics Simulations: Modeling the behavior of peptides in a simulated membrane environment to observe pore formation and other dynamic processes.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural or physicochemical properties of peptides with their biological activity. This can guide the design of new analogs with desired activities.
De Novo Peptide Design: Using algorithms to design entirely new peptide sequences based on desired structural and functional parameters.
Recent in silico studies have explored the potential of dermaseptin derivatives against viruses like SARS-CoV-2 by docking them to the spike protein. ui.ac.idresearchgate.net These computational models can provide valuable insights for designing peptides with specific antiviral activities.
| Computational Method | Application in this compound Research | Reference |
| Molecular Docking | Predicting binding to microbial membranes and viral proteins | ui.ac.idresearchgate.netresearchgate.net |
| Molecular Dynamics | Simulating peptide-membrane interactions and pore formation | |
| QSAR | Correlating peptide structure with antimicrobial activity | |
| De Novo Design | Creating novel peptide sequences with desired properties | nih.gov |
Q & A
Q. What experimental models are most effective for studying Dermaseptin-6’s antimicrobial mechanisms?
To evaluate antimicrobial activity, researchers commonly use in vitro assays such as broth microdilution (for minimum inhibitory concentration, MIC) and time-kill kinetics. Membrane-binding assays, including surface plasmon resonance (SPR) and fluorescence spectroscopy, can quantify peptide-lipid interactions . For mechanistic insights, combine these with confocal microscopy to visualize membrane disruption in bacterial or eukaryotic cell models. Ensure reproducibility by adhering to CLSI guidelines for antimicrobial testing and validating peptide purity via HPLC and mass spectrometry.
Q. How do structural modifications (e.g., truncation, residue substitution) affect this compound’s bioactivity?
Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with targeted modifications (e.g., shortening the peptide chain, substituting cationic residues) and comparing their cytotoxicity and antimicrobial efficacy. For example, truncated derivatives (e.g., 16-mer, 13-mer) show reduced cytotoxicity linked to diminished insertion affinity into lipid bilayers . Use SPR to quantify binding kinetics (adhesion vs. insertion phases) and correlate these with cytotoxicity assays (e.g., hemolysis in RBCs).
Q. What are the standard protocols for ensuring peptide stability and activity in experimental setups?
Store lyophilized peptides at -20°C in airtight containers to prevent oxidation. Prior to experiments, dissolve peptides in sterile, endotoxin-free water or buffer (e.g., PBS) and confirm stability via circular dichroism (CD) spectroscopy. Include protease inhibitors in cell-based assays to mitigate degradation. Validate activity using positive controls (e.g., known antimicrobial peptides like melittin) and negative controls (scrambled-sequence peptides) .
Advanced Research Questions
Q. How can contradictions in membrane-binding data for this compound analogs be resolved?
Conflicting results often arise from variations in model membranes (e.g., lipid composition mimicking bacterial vs. mammalian membranes) or assay conditions (e.g., flow rates in SPR). Address discrepancies by:
- Standardizing lipid bilayer composition (e.g., POPG for bacterial membranes, POPC/cholesterol for mammalian).
- Applying a two-stage binding analysis in SPR to distinguish surface adhesion from bilayer insertion .
- Cross-validating with orthogonal methods like isothermal titration calorimetry (ITC) or neutron reflectometry.
Q. What computational approaches complement experimental studies of this compound’s interaction dynamics?
Molecular dynamics (MD) simulations can model peptide-lipid interactions at atomic resolution. Use tools like GROMACS or CHARMM to simulate insertion depth, helical stability, and lipid rearrangement. Validate simulations against experimental data (e.g., SPR-derived insertion affinities) . For large-scale conformational sampling, combine MD with enhanced sampling techniques (e.g., metadynamics) or machine learning-driven predictive modeling.
Q. How do researchers balance cytotoxicity and antimicrobial efficacy when designing this compound analogs?
Optimize therapeutic indices by quantifying selectivity ratios (e.g., HC50/MIC). Focus on analogs with high insertion affinity (indicative of membrane disruption) but low nonspecific binding to eukaryotic cells. For example, K(4)K(20)-S4 exhibits potent cytotoxicity due to deep bilayer insertion, whereas truncated variants reduce toxicity but retain partial activity . Use high-content screening (HCS) to simultaneously assess antimicrobial activity and host-cell viability in co-culture systems.
Q. What strategies address variability in peptide synthesis and purification that impact research outcomes?
Variability arises from incomplete solid-phase synthesis or improper purification. Mitigate this by:
- Using HPLC-MS to verify peptide purity (>95%) and correct molecular weight.
- Employing orthogonal purification methods (e.g., ion-exchange chromatography after HPLC).
- Documenting synthesis protocols (e.g., resin type, coupling reagents) in detail for reproducibility .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze dose-response data for this compound in heterogeneous cell populations?
Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate EC50 values. Account for heterogeneity by applying population-wide models (e.g., Hill equation) or single-cell analysis via flow cytometry. For conflicting dose-response trends, perform bootstrap resampling to assess confidence intervals and outliers .
Q. What frameworks are recommended for integrating in vitro and in silico findings into a cohesive model?
Adopt a systems biology approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
